
6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide, also known as Mocetinostat, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2008 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Supramolecular Packing Motifs
The study by Lightfoot, Mair, Pritchard, and Warren (1999) explores new supramolecular packing motifs, specifically the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, which self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This finding is significant for understanding the organization of some columnar liquid crystals and could inform the design of new materials with similar structures (Lightfoot et al., 1999).
Polymorphic Modifications
Shishkina et al. (2018) identified polymorphic modifications of a compound with strong diuretic properties, which might be used as a new hypertension remedy. Their analysis of interaction energies between molecules in the crystal phase revealed differences in crystal packing, which could be crucial for the development of pharmaceuticals (Shishkina et al., 2018).
Lanthanide-Organic Frameworks
Research by Liu et al. (2009) on lanthanide-organic frameworks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands resulted in novel coordination polymeric networks. These frameworks have potential applications in magnetism and luminescence, demonstrating the utility of such compounds in creating new materials with specific electronic or optical properties (Liu et al., 2009).
Electrochromic Aromatic Polyamides
A study by Chang and Liou (2008) on novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives highlighted the development of materials with potential applications in smart windows, displays, and other electrochromic devices. This research underscores the importance of molecular design in developing new functional materials (Chang & Liou, 2008).
Eigenschaften
IUPAC Name |
6-methoxy-N-(3-methoxypropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-7-3-6-16-14(17)12-9-10-8-11(20-2)4-5-13(10)21-15(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUTLMXIYMEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2365853.png)
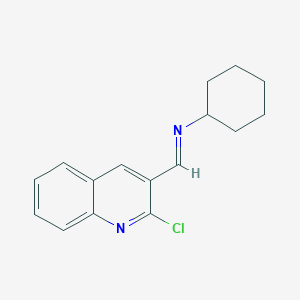

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
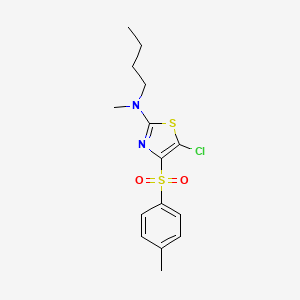
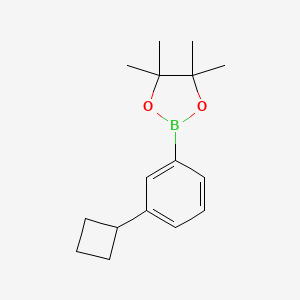
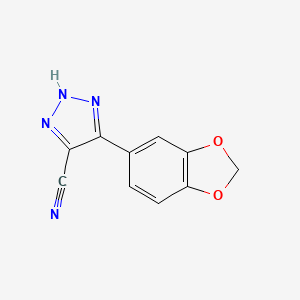
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)


![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
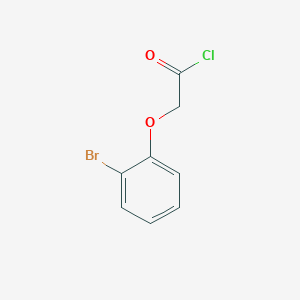
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)